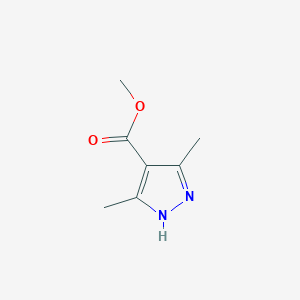
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as (S)-Methylbenzylpyrrolidine-2-carboxylic acid hydrochloride, is a chemical compound that has been synthesized and studied for its potential applications in the field of pharmaceutical research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
One significant application area is in the field of asymmetric synthesis, where chiral auxiliaries are used to induce stereochemistry in the synthesized molecules. For example, halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides have been developed as new chiral auxiliaries for asymmetric synthesis, demonstrating their effectiveness in the highly stereoselective synthesis of (S)-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).
Synthesis of Optically Pure Compounds
Another application is in the synthesis of optically pure compounds, which are crucial in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality. A method has been described for the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine through a tandem process involving nucleophilic addition followed by intramolecular elimination (Ruano et al., 2006).
Chemical Extraction and Purification Techniques
Research into the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents highlights the importance of selective extraction and purification techniques in both the pharmaceutical and biochemical industries. This study investigates the effects of diluent, extractant composition, and initial acid concentration on extraction efficiency, which could be relevant for the separation of similar compounds (Kumar & Babu, 2009).
properties
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQAZNHHLXULF-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375960 | |
| Record name | 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049742-05-3 | |
| Record name | 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















